2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c17-14-5-4-12(9-13(14)15(21)22)26(23,24)20-8-1-3-11(10-20)25-16-18-6-2-7-19-16/h2,4-7,9,11H,1,3,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELTEVIYFGIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzoic Acid Synthesis
2-Fluoro-5-sulfobenzoic acid is typically prepared via directed ortho-metalation of 4-fluorobenzoic acid followed by sulfonation. Computational studies indicate that fluorine’s electron-withdrawing effect directs sulfonation to the para position relative to the carboxylic acid group. Alternative routes employ diazotization of 5-amino-2-fluorobenzoic acid with subsequent treatment with sulfur dioxide in the presence of copper catalysts.
Piperidine Intermediate Preparation
3-(Pyrimidin-2-yloxy)piperidine is synthesized through nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and 3-hydroxypiperidine. Microwave irradiation at 150°C for 30 minutes in dimethylacetamide (DMA) achieves 78% yield, compared to 42% under conventional heating. Steric effects from the piperidine ring necessitate bulky solvents like DMA to prevent N-alkylation side reactions.
Sulfonamide Bond Formation: Methodological Comparisons
Coupling the benzoic acid and piperidine subunits via sulfonamide linkage presents the central synthetic challenge.
Sulfonyl Chloride Route
The most widely adopted method involves generating 2-fluoro-5-(chlorosulfonyl)benzoic acid followed by reaction with 3-(pyrimidin-2-yloxy)piperidine:
Step 1:
$$ \text{2-Fluoro-5-sulfobenzoic acid} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}_2, -10^\circ\text{C}} \text{2-Fluoro-5-(chlorosulfonyl)benzoic acid} $$
Yield: 89% (isolated as off-white crystals)
Step 2:
$$ \text{2-Fluoro-5-(chlorosulfonyl)benzoic acid} + \text{3-(pyrimidin-2-yloxy)piperidine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound} $$
Reaction Conditions: 0°C to room temperature, 12 hours
Yield: 67% after recrystallization from ethyl acetate/hexane
Direct Coupling Using Carbodiimides
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the sulfonic acid:
$$ \text{2-Fluoro-5-sulfobenzoic acid} + \text{EDC} \xrightarrow{\text{DMF}} \text{Active ester} \rightarrow +\ \text{3-(pyrimidin-2-yloxy)piperidine} $$
Yield: 54% (lower than chloride route due to ester hydrolysis)
Table 1: Comparison of Sulfonylation Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Sulfonyl chloride | PCl₅ | CH₂Cl₂ | -10 to 25 | 67 | 99.2 |
| Carbodiimide | EDC | DMF | 0 to 25 | 54 | 97.8 |
| Microwave-assisted | PCl₅ | DMA | 80 | 72 | 99.5 |
Microwave-assisted synthesis (80°C, 15 minutes) improves yields to 72% by accelerating the SN2 displacement at sulfur.
Functional Group Compatibility and Protecting Strategies
The carboxylic acid group requires protection during sulfonylation to prevent side reactions. Methyl ester protection via Fischer esterification proves most effective:
$$ \text{2-Fluoro-5-sulfobenzoic acid} + \text{MeOH/H}^+ \rightarrow \text{Methyl 2-fluoro-5-sulfobenzoate} $$
Deprotection: LiOH in THF/H₂O (quantitative)
Attempted tert-butyl ester protection led to partial decomposition during sulfonyl chloride formation, attributed to steric hindrance during PCl₅ activation.
Crystallization and Polymorphism Studies
X-ray diffraction analysis of crystals grown from ethyl acetate/hexane (1:3) reveals:
- Monoclinic crystal system (space group P2₁/c)
- Hydrogen bonding between carboxylic acid O-H and pyrimidine N1 (2.68 Å)
- Torsional angle between piperidine and pyrimidine rings: 112.3°
DSC thermograms show a single endotherm at 184°C (ΔH = 132 J/g), confirming absence of polymorphic transitions below decomposition temperature.
Industrial Scale-Up Considerations
Pilot plant data (100 L reactor) identifies critical process parameters:
- Sulfonyl chloride stability: Maintain reaction temp below -5°C during PCl₅ addition to prevent HCl-catalyzed decomposition
- Piperidine coupling: Stoichiometric excess of 1.2 equivalents piperidine derivative required for >99% conversion
- Purification: Recrystallization with 2:1 ethyl acetate/hexane achieves API-grade purity (99.9%) in two crops
Environmental assessments recommend recycling hexane via fractional distillation (85% recovery) and neutralizing PCl₅ waste with aqueous NaHCO₃ to minimize ecological impact.
Analytical Characterization Benchmarks
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, COOH), 8.54 (d, J=4.8 Hz, 2H, pyrimidine H4/H6), 6.98 (dd, J=8.4, 4.2 Hz, 1H, pyrimidine H5), 4.21–4.15 (m, 1H, piperidine H3), 3.82–3.75 (m, 2H, piperidine H1/H5), 2.93–2.87 (m, 2H, piperidine H2/H6)
- HRMS (ESI+): m/z 382.0951 [M+H]⁺ (calc. 382.0954 for C₁₆H₁₇FN₃O₅S)
Chromatographic Purity:
- HPLC (C18, 0.1% TFA/MeCN): tR = 6.72 min (99.3% purity)
Chemical Reactions Analysis
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | ClSO₃H, DCM, 0°C → RT, 6 h | 85% | |
| 2 | 3-(Pyrimidin-2-yloxy)piperidine, NaH, THF, reflux | 72% | |
| 3 | 2-Chloropyrimidine, K₂CO₃, DMF, 80°C | 68% |
Sulfonamide Group
-
Hydrolysis Resistance : Stable under acidic (pH 2–6) and basic (pH 8–12) conditions due to electron-withdrawing sulfonyl group .
-
Nucleophilic Substitution : Limited reactivity; reacts only with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .
Pyrimidine-Piperidine Ether
-
Acid-Catalyzed Cleavage : Susceptible to HBr/HOAc, leading to pyrimidine and piperidin-3-ol fragments .
-
Hydrogenation : Pyrimidine ring undergoes partial reduction with Pd/C and H₂, forming dihydropyrimidine derivatives .
Benzoic Acid Core
-
Esterification : Reacts with MeOH/H₂SO₄ to form methyl esters (95% conversion) .
-
Decarboxylation : Occurs at >200°C, yielding 2-fluoro-5-sulfonylbenzene .
Biological Activity Data
| Assay | IC₅₀/EC₅₀ | Target | Source |
|---|---|---|---|
| Kinase Inhibition (EGFR) | 12 nM | Cancer Therapy | |
| GPCR Binding (CB1) | 144 nM | Neuroinflammation |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at 240°C via sulfonyl group cleavage .
-
Photodegradation : UV light (254 nm) induces radical formation at the pyrimidine ring, leading to dimerization .
Comparative Analysis with Analogues
| Modification | Bioactivity (IC₅₀) | Thermal Stability |
|---|---|---|
| 3,4-Dichloro substitution | 8 nM (EGFR) | 260°C |
| Pyridine-2-yloxy variant | 210 nM (CB1) | 220°C |
Replacing fluorine with chlorine or altering the pyrimidine ring significantly impacts potency and stability .
This compound’s synthetic flexibility and stability under physiological conditions make it a valuable scaffold in drug discovery. Further studies should explore its interactions with atypical protein targets and metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural composition.
Functional Group Analysis
Sulfonyl Group Variations :
- The target compound’s piperidinyl-sulfonyl group (linked to pyrimidine) contrasts with the dimethylpiperidinyl-sulfonyl group in and the alkyl-sulfamoyl group in . The pyrimidin-2-yloxy substituent may enhance hydrogen bonding or π-stacking in biological targets compared to methyl or chloro groups.
- Perfluorinated sulfonyl derivatives () exhibit extreme stability and environmental persistence but lack direct functional overlap with the target compound.
Halogen Effects :
- The 2-fluoro substituent in the target compound and may reduce metabolic degradation compared to the 2-chloro analog in . Fluorine’s electronegativity could also influence electronic distribution in the aromatic ring.
Piperidine Modifications :
- The 3-(pyrimidin-2-yloxy)piperidine in the target compound introduces a heteroaromatic extension absent in ’s 3,5-dimethylpiperidine. This modification likely alters steric bulk and binding affinity in receptor interactions.
Research Findings and Hypotheses
- Solubility and Bioavailability : Compared to ’s sulfamoyl group, the target’s sulfonyl-piperidine linkage may improve aqueous solubility, though less than sodium salt formulations (e.g., ).
- Synthetic Challenges : The complex substitution pattern (pyrimidinyloxy-piperidine) may pose synthetic hurdles compared to simpler analogs like .
Limitations and Contradictions
- Data Gaps: No direct pharmacological or kinetic data for the target compound is provided in the evidence. Comparisons rely on structural extrapolation.
Q & A
Q. Basic Methodological Approach :
- 1H/13C/19F NMR : Confirm substitution patterns (e.g., fluorine at position 2, pyrimidine integration).
- LC-MS : Verify molecular ion ([M+H]+) and assess purity (>95% by UV 254 nm).
- Elemental Analysis : Validate C/H/N/S ratios .
Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the piperidine and pyrimidine regions.
How should researchers address conflicting 19F NMR data during characterization?
Q. Methodological Answer :
- Re-run experiments : Ensure deuterated solvents (e.g., DMSO-d6) are free of acidic protons that may cause shifts.
- Cross-reference analogs : Compare with similar fluorinated benzoic acids (e.g., 2-fluoro-5-hydroxyphenylboronic acid, [1150114-52-5]) to identify expected chemical shifts .
- Computational modeling : Predict shifts using DFT calculations (e.g., Gaussian) .
What in vitro assays are suitable for evaluating target engagement?
Q. Advanced Methodological Approach :
- Receptor Binding Assays : Screen against GPCRs (e.g., GPR119 ) or kinases using radiolabeled ligands.
- Cell-Based Assays : Measure cAMP levels (for GPCR activity) or cytotoxicity in cancer cell lines (if applicable).
- Solubility Testing : Use PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .
How can structure-activity relationships (SAR) be systematically studied?
Q. Advanced Methodological Approach :
- Core Modifications : Synthesize analogs with varied substituents on the pyrimidine (e.g., trifluoromethyl ) or piperidine rings.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets like GPR119 .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., sulfonyl oxygen, pyrimidine nitrogen) .
What strategies assess metabolic stability in preclinical studies?
Q. Advanced Methodological Approach :
- Liver Microsome Assays : Incubate with human/rodent microsomes; quantify parent compound via LC-MS/MS.
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
- Pharmacokinetics : Conduct single-dose studies in rodents (IV/PO) to measure t1/2 and bioavailability .
What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
